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Compound of Interest

Ethyl 4-(4-chlorophenyl)-2,4-
Compound Name:
dioxobutanoate

cat. No.: B1581720

An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

This guide provides a comprehensive technical overview of Ethyl 4-(4-chlorophenyl)-2,4-
dioxobutanoate, a versatile chemical intermediate. We will delve into its molecular structure,
physicochemical properties, a robust synthetic pathway, and its significant potential as a
precursor in the synthesis of complex molecules, particularly heterocyclic scaffolds relevant to
drug discovery.

Core Molecular Profile: Structure and Identifiers

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a 3,5-diketo ester. Its structure is
characterized by a central butanoate chain functionalized with two ketone groups at the C2 and
C4 positions, an ethyl ester, and a 4-chlorophenyl group attached to the C4 ketone. This
arrangement of functional groups makes it a highly valuable and reactive building block in
organic synthesis.

The definitive identification of this compound is established through its unique chemical
identifiers.
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Identifier

Value

Source

Molecular Formula

C12H11CIO4

[1]2]

ethyl 4-(4-chlorophenyl)-2,4-

IUPAC Name ) [2]
dioxobutanoate

CAS Number 5814-38-0 [3]

Molecular Weight 254.67 g/mol [2]
CCOC(=0)C(=0)CC(=0)C1=C

SMILES [1]
C=C(C=C1)Cl
InChl=1S/C12H11CIlO4/c1-2-

InChl 17-12(16)11(15)7-10(14)8-3-5-  [1]
9(13)6-4-8/h3-6H,2,7H2,1H3
BDFNRYGGOPNIAG-

InChlKey [1]

UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and

application in reactions. Below is a summary of the known and predicted properties for Ethyl 4-

(4-chlorophenyl)-2,4-dioxobutanoate.

Property Value Notes

Melting Point 61-62.5 °C (decomposition)

Boiling Point 392.8 +22.0°C (Predicted)

Appearance Solid Inferred from melting point
XLogP (Predicted) 2.5 A measure of lipophilicity.[1]

Synthesis via Mixed Claisen Condensation

The most logical and efficient synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a

mixed (or crossed) Claisen condensation.[4][5] This powerful carbon-carbon bond-forming
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reaction is ideal for coupling a ketone with an ester.

Mechanistic Rationale

The strategy involves the reaction between 4'-chloroacetophenone and a non-enolizable ester,
diethyl oxalate.[5]

» Nucleophile (Donor): 4'-chloroacetophenone possesses acidic a-protons, which can be
abstracted by a strong base to form a nucleophilic enolate.

» Electrophile (Acceptor): Diethyl oxalate lacks a-protons and therefore cannot self-condense,
making it an excellent electrophilic partner.[5]

o Base Selection: Sodium ethoxide is the base of choice. Using an alkoxide that matches the
alkyl group of the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification, a
competing side reaction that would lead to a mixture of products.[4] The base must be used
in a stoichiometric amount because the final deprotonation of the [3-keto ester product is the
thermodynamic driving force for the reaction.[4]

Synthesis Workflow Diagram

Reactants
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Caption: Workflow for the synthesis via Claisen condensation.

Experimental Protocol
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This protocol is a representative procedure based on established chemical principles.

e Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (200 mL). Carefully add
sodium metal (1.0 eq) in small portions to generate sodium ethoxide in situ. Allow the mixture
to stir until all the sodium has dissolved.

o Addition of Reactants: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice
bath. Add 4'-chloroacetophenone (1.0 eq) dropwise, followed by the dropwise addition of
diethyl oxalate (1.1 eq).

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

o Workup and Isolation: After the reaction is complete, cool the mixture to room temperature
and pour it into a beaker containing ice and concentrated hydrochloric acid (to pH ~2-3). The
acidic workup neutralizes the enolate and any remaining base, causing the product to
precipitate.

 Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The
crude product can be further purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield pure Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.

Structural Elucidation and Spectroscopic Signature
Keto-Enol Tautomerism

A key structural feature of B-dicarbonyl compounds is their existence as an equilibrium mixture
of keto and enol tautomers. This equilibrium is fundamental to their reactivity and is readily
observable by NMR spectroscopy. The enol form is stabilized by intramolecular hydrogen
bonding and conjugation.

Ethyl 4-(4-chlorophenyl)- Hydrazine (H2NNH2) \ Cyclocondensation | Ethyl 5-(4-chlorophenyl)-1H-
2,4-dioxobutanoate in Acetic Acid J pyrazole-3-carboxylate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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